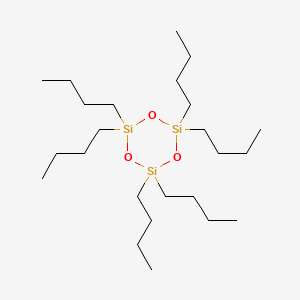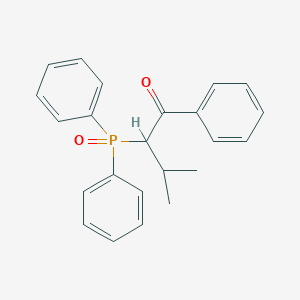
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate alkylating agents under controlled conditions. One common method includes the use of a Grignard reagent, where the diphenylphosphine oxide reacts with a suitable alkyl halide in the presence of a magnesium catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Solvent-impregnated resins and ionic liquids may be used to facilitate the extraction and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also modulate signaling pathways by interacting with specific receptors and altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Known for its use in azide-alkyne cycloaddition reactions.
Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.
Triphenylphosphine oxide: Commonly used as a byproduct in many organic reactions involving phosphines.
Uniqueness
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89091-86-1 |
|---|---|
Molekularformel |
C23H23O2P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C23H23O2P/c1-18(2)23(22(24)19-12-6-3-7-13-19)26(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,23H,1-2H3 |
InChI-Schlüssel |
RLKULRHZMZNVKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


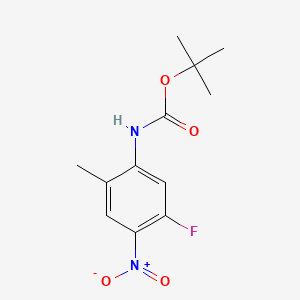
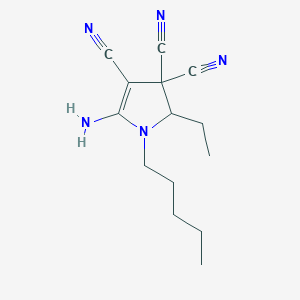

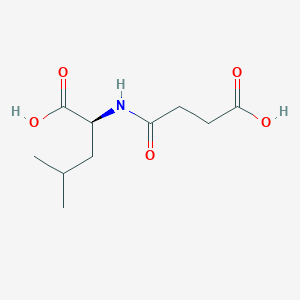
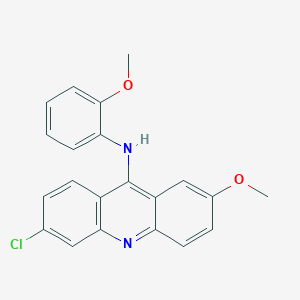
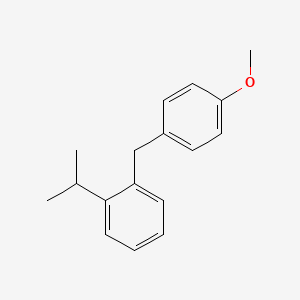
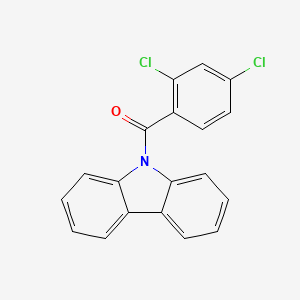
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

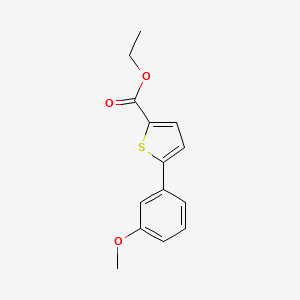
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
